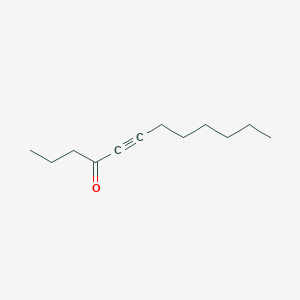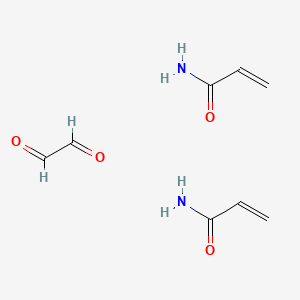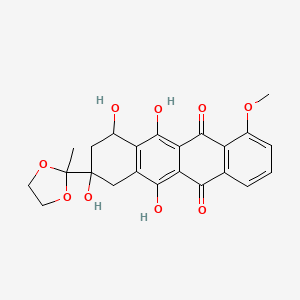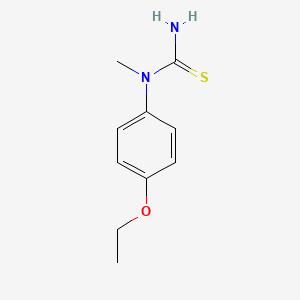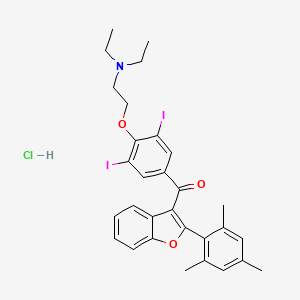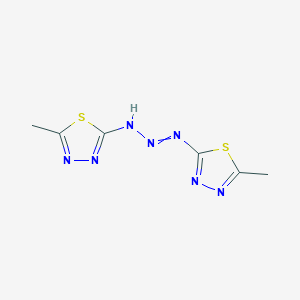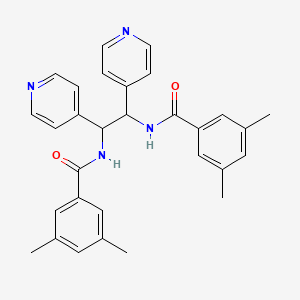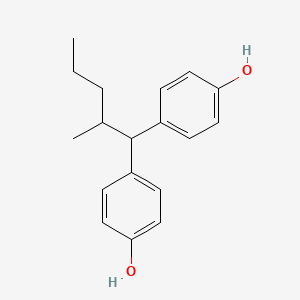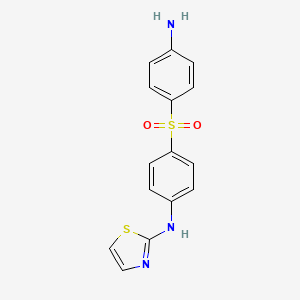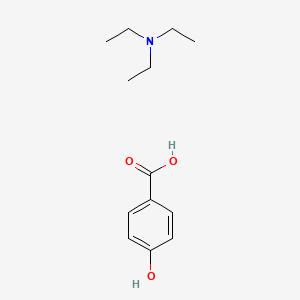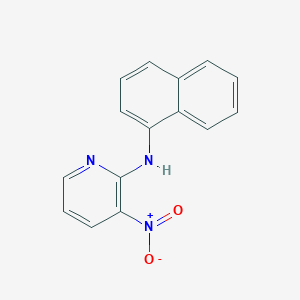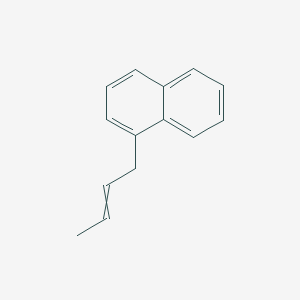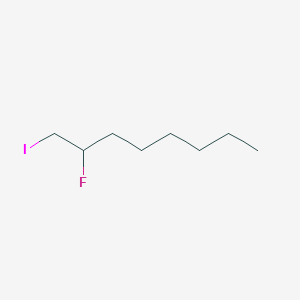
2-Fluoro-1-iodooctane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-1-iodooctane is an organic compound belonging to the class of alkyl halides It features a fluorine atom and an iodine atom attached to an octane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-1-iodooctane typically involves the halogenation of octane derivatives. One common method is the reaction of 1-octene with iodine and a fluorinating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve the use of advanced catalytic systems to enhance yield and selectivity. For example, rhodium-catalyzed generation of anhydrous hydrogen iodide has been reported as an effective method for the preparation of iodoalkanes .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Fluoro-1-iodooctane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions (SN2), where the iodine atom is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form 2-fluorooctane.
Oxidation Reactions: Oxidation can lead to the formation of corresponding alcohols or ketones.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium iodide (NaI) in acetone is commonly used for SN2 reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is used for the reduction of this compound.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Major Products:
Substitution: Formation of 2-fluorooctane.
Reduction: Formation of 2-fluorooctane.
Oxidation: Formation of 2-fluorooctanol or 2-fluorooctanone.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-1-iodooctane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Fluoro-1-iodooctane involves its interaction with various molecular targets. In nucleophilic substitution reactions, the iodine atom acts as a leaving group, allowing the fluorine atom to participate in further chemical transformations. The high electronegativity of fluorine also influences the reactivity and stability of the compound .
Vergleich Mit ähnlichen Verbindungen
2-Fluorooctane: Lacks the iodine atom, making it less reactive in substitution reactions.
1-Iodooctane: Lacks the fluorine atom, affecting its chemical properties and applications.
2-Fluoro-2’-Deoxyadenosine: A fluorinated nucleoside with different biological applications.
Uniqueness: 2-Fluoro-1-iodooctane is unique due to the presence of both fluorine and iodine atoms, which impart distinct reactivity and stability. The combination of these halogens allows for versatile applications in organic synthesis and material science .
Eigenschaften
CAS-Nummer |
77517-67-0 |
|---|---|
Molekularformel |
C8H16FI |
Molekulargewicht |
258.12 g/mol |
IUPAC-Name |
2-fluoro-1-iodooctane |
InChI |
InChI=1S/C8H16FI/c1-2-3-4-5-6-8(9)7-10/h8H,2-7H2,1H3 |
InChI-Schlüssel |
LRORGTWMRBHPAR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(CI)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-[(1E)-1-(4-Methoxyphenyl)triaz-1-ene-3,3-diyl]di(ethan-1-ol)](/img/structure/B14447294.png)
